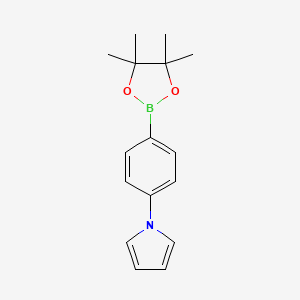
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, 97%
Übersicht
Beschreibung
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, 97% (hereafter referred to as 2,4-DPMF) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a naturally occurring ketone with a molecular weight of 270.27 g/mol and a melting point of 83-85°C. 2,4-DPMF has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Wissenschaftliche Forschungsanwendungen
2,4-DPMF has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including the antifungal agent miconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer agent doxorubicin. In addition, it has been used in the synthesis of biologically active molecules, such as the opioid agonist morphine and the anticonvulsant phenytoin. Furthermore, it has been used in the synthesis of a variety of other compounds, such as the anti-inflammatory agent indomethacin and the anti-ulcer agent cimetidine.
Wirkmechanismus
The mechanism of action of 2,4-DPMF is not well understood. However, it is believed to act as a proton donor, which is necessary for the formation of a variety of compounds. Additionally, it has been suggested that it may act as an electron donor, which is necessary for the formation of a variety of compounds.
Biochemical and Physiological Effects
2,4-DPMF has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and thromboxanes. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DPMF has a number of advantages and limitations for lab experiments. One advantage of using 2,4-DPMF is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of using 2,4-DPMF is that it is not very stable and can easily decompose in the presence of light and heat.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2,4-DPMF. One potential direction is to further investigate its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of biologically active molecules, such as opioids and anticonvulsants. Furthermore, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research could be conducted to explore its potential applications in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIHUAUAFXEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

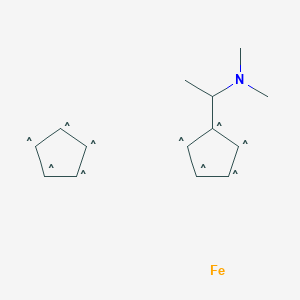
![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
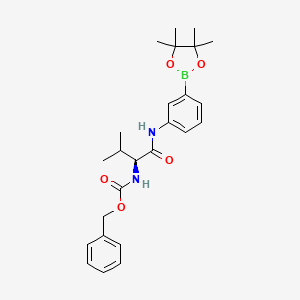
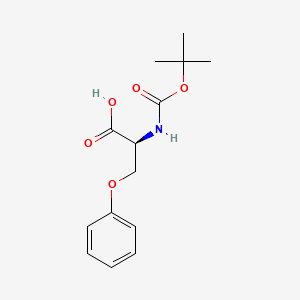
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)
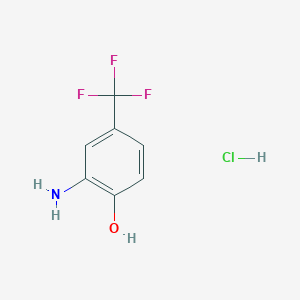
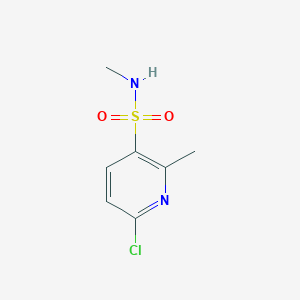
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)
![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)


